![molecular formula C16H13ClIN3O4S B3678158 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3678158.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide
Vue d'ensemble
Description
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide, also known as CI-1040, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell signaling and regulation, and dysregulation of the MAPK pathway has been implicated in various diseases, including cancer. CI-1040 has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide works by inhibiting the MAPK pathway, specifically the enzyme MEK1/2. MEK1/2 is a downstream target of the MAPK pathway, and inhibition of MEK1/2 prevents the activation of downstream effectors that promote cell growth and survival. By inhibiting MEK1/2, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide can slow or stop the growth of cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer properties, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of cytokines, which are involved in inflammation and immune response. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. These effects may have implications for the treatment of other diseases, such as rheumatoid arthritis and age-related macular degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer. Additionally, because it targets the MAPK pathway, which is dysregulated in many different types of cancer, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide has the potential to be effective against a wide range of cancers. However, one limitation of using N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide in lab experiments is that it may not accurately reflect the complexity of cancer in vivo. Additionally, because N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide targets a specific pathway, it may not be effective against cancers that do not rely on the MAPK pathway for growth and survival.
Orientations Futures
There are many potential future directions for research involving N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide. One area of interest is the development of combination therapies that incorporate N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide with other anti-cancer agents. For example, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide has been shown to enhance the anti-cancer effects of chemotherapy drugs such as paclitaxel and gemcitabine. Additionally, there is interest in developing more potent and selective MEK inhibitors that may be more effective against cancer. Finally, there is interest in exploring the potential of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide for the treatment of other diseases beyond cancer, such as inflammatory disorders and cardiovascular disease.
Applications De Recherche Scientifique
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide has been studied extensively for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including melanoma, colon cancer, and pancreatic cancer. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide works by inhibiting the MAPK pathway, which is often dysregulated in cancer cells. By targeting this pathway, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide has the potential to slow or stop the growth of cancer cells.
Propriétés
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClIN3O4S/c1-2-25-14-6-3-9(7-13(14)21(23)24)15(22)20-16(26)19-12-5-4-10(18)8-11(12)17/h3-8H,2H2,1H3,(H2,19,20,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQCIBRAOQZRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClIN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.